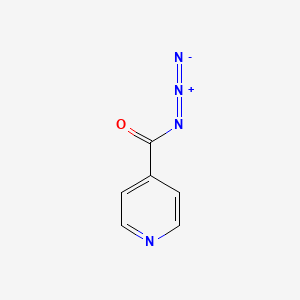
Pyridine-4-carbonyl azide
Descripción general
Descripción
Pyridine-4-carbonyl azide is a useful research compound. Its molecular formula is C6H4N4O and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing pyridine-4-carbonyl azide, and how do reaction conditions influence yield and purity?
this compound can be synthesized via condensation of pyridine-4-carboxylic acid derivatives with azide sources (e.g., sodium azide) under acidic conditions. Key steps include activating the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with NaN₃. Solvent choice (e.g., DMF or toluene) and temperature control (0–25°C) are critical to avoid premature decomposition of the azide group. Yield optimization requires inert atmospheres (N₂/Ar) and exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- FT-IR : Confirm the presence of the azide (-N₃) stretch at ~2100–2200 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
- NMR : ¹H NMR (δ ~8.5–9.0 ppm for pyridine protons) and ¹³C NMR (carbonyl carbon at ~165–170 ppm) help verify structural integrity.
- XRD : For crystalline samples, XRD provides lattice parameters and purity assessment .
- TGA : Monitors thermal stability and decomposition profiles, critical for handling safety .
Q. How does this compound participate in click chemistry reactions, and what are its advantages?
The azide group undergoes copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted triazoles. This reaction is highly regioselective, efficient (>95% conversion), and compatible with diverse substrates (e.g., peptides, polymers). This compound’s electron-withdrawing pyridine ring enhances reactivity, making it ideal for bioconjugation and material science applications .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in copper-catalyzed triazole formation?
Density functional theory (DFT) studies suggest that the pyridine ring stabilizes the transition state via coordination to the Cu(I) catalyst, favoring 1,4-triazole regioisomers. Kinetic studies using stopped-flow spectroscopy reveal that electron-deficient azides (like this compound) accelerate the reaction due to reduced activation energy for the cycloaddition step .
Q. How can researchers resolve contradictions in reported decomposition temperatures for this compound?
Discrepancies arise from differences in sample purity (e.g., residual solvents), analytical methods (TGA vs. DSC), and heating rates. Standardized protocols recommend:
- Purifying the compound via recrystallization (e.g., using ethyl acetate/hexane).
- Conducting TGA under inert gas (N₂) at 5°C/min to minimize oxidative decomposition .
Q. What strategies mitigate side reactions when modifying this compound in peptide synthesis?
- Protecting Groups : Temporarily block reactive amine or thiol groups on peptides using Fmoc/Boc chemistry.
- Low-Temperature Reactions : Perform conjugations at 0–4°C to suppress undesired nucleophilic attacks on the azide.
- Solid-Phase Synthesis : Immobilize peptides on resins (e.g., Wang resin) to enhance reaction control and simplify purification .
Q. How does the electronic nature of the pyridine ring influence the reactivity of this compound in photochemical applications?
The electron-deficient pyridine ring stabilizes photoexcited states, enabling applications in photoaffinity labeling. Time-resolved spectroscopy shows that UV irradiation (254–365 nm) generates nitrene intermediates, which rapidly crosslink with biomolecules. Substituents on the pyridine ring (e.g., electron-withdrawing groups) can tune reactivity and selectivity .
Q. What computational tools are recommended for predicting the stability and reactivity of this compound derivatives?
- Gaussian or ORCA : For DFT calculations to model transition states and activation energies.
- Molsoft or Schrödinger Suite : Predicts solubility, logP, and stability under varying pH/temperature.
- AutoDock/Vina : Screens binding affinities for drug discovery applications, leveraging the azide’s bioorthogonal reactivity .
Q. Methodological Troubleshooting
Q. Why do some syntheses yield polymeric byproducts instead of the desired this compound?
Polymerization occurs if the acyl chloride intermediate reacts with residual water. Solutions include:
- Rigorous drying of solvents (e.g., molecular sieves in DMF).
- Slow addition of NaN₃ to maintain stoichiometric excess over the acyl chloride .
Q. How should researchers handle discrepancies in biological activity data for this compound derivatives?
Variability often stems from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols by:
Propiedades
Fórmula molecular |
C6H4N4O |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
pyridine-4-carbonyl azide |
InChI |
InChI=1S/C6H4N4O/c7-10-9-6(11)5-1-3-8-4-2-5/h1-4H |
Clave InChI |
VYMROWZUHYKURR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













